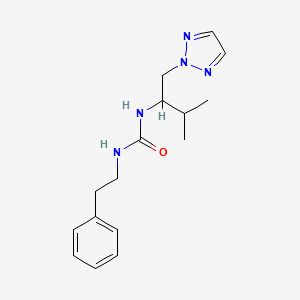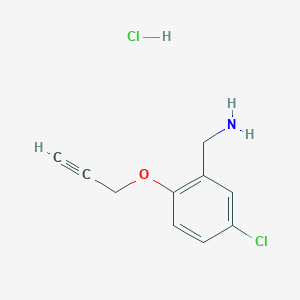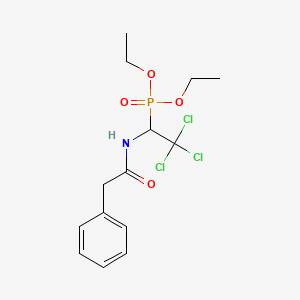
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of urea and has a unique chemical structure that makes it a promising candidate for different scientific studies.
作用機序
The mechanism of action of 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea is not well understood. However, based on the chemical structure of the compound, it is believed to interact with specific cellular targets, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different research studies. These effects include anti-inflammatory, anti-tumor, and anti-proliferative activities. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
実験室実験の利点と制限
One of the significant advantages of using 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea in lab experiments is its unique chemical structure, which makes it a promising candidate for various scientific studies. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and proper safety precautions.
将来の方向性
There are several future directions for the research on 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea. One of the significant areas of interest is in the development of new drug candidates based on the chemical structure of this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various research fields.
Conclusion:
This compound is a promising chemical compound with potential applications in various research fields. The synthesis of this compound can be achieved through several methods, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to its use in lab experiments, further research on this compound could lead to the development of new drug candidates and a better understanding of its mechanism of action.
合成法
The synthesis of 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine with phenethyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea has been extensively studied for its potential applications in various research fields. One of the significant areas of interest is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer and inflammation.
特性
IUPAC Name |
1-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-13(2)15(12-21-18-10-11-19-21)20-16(22)17-9-8-14-6-4-3-5-7-14/h3-7,10-11,13,15H,8-9,12H2,1-2H3,(H2,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMIQFLVMOMDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2625099.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2625100.png)
![ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2625101.png)


![6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2625107.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylmethyl)pyrrolidin-2-one](/img/structure/B2625110.png)
![{[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2625118.png)
![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]propanamide](/img/structure/B2625120.png)
